molecular formula C16H21N3 B12715605 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- CAS No. 132767-54-5

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)-

Cat. No.: B12715605
CAS No.: 132767-54-5
M. Wt: 255.36 g/mol
InChI Key: WYGBNKLPTJQQFW-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . Another approach involves the use of p-toluenesulfonic acid in toluene to yield the corresponding indole product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-1-(3-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate estrogen receptors and inhibit mitotic kinesin sets it apart from other beta-carbolines .

Properties

CAS No.

132767-54-5

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

1-piperidin-3-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C16H21N3/c1-2-6-14-12(5-1)13-7-9-18-15(16(13)19-14)11-4-3-8-17-10-11/h1-2,5-6,11,15,17-19H,3-4,7-10H2

InChI Key

WYGBNKLPTJQQFW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2C3=C(CCN2)C4=CC=CC=C4N3

Origin of Product

United States

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